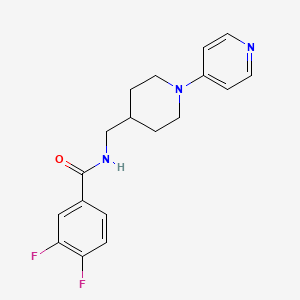
3,4-difluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Difluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide is a fluorinated organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzamide core with difluoro substitution on the benzene ring and a piperidine ring linked to a pyridine moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The difluoro substitution on the benzene ring can be achieved through electrophilic aromatic substitution reactions using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The piperidine ring can be introduced through nucleophilic substitution reactions, and the pyridine moiety can be attached via cross-coupling reactions such as the Suzuki-Miyaura coupling.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3,4-Difluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: : The benzamide group can be oxidized to produce corresponding carboxylic acids.
Reduction: : The piperidine ring can be reduced to form piperidinol derivatives.
Substitution: : The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles such as amines and alcohols, along with catalysts like palladium on carbon (Pd/C), are often employed.
Major Products Formed
Oxidation: : 3,4-Difluorobenzoic acid
Reduction: : 3,4-Difluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzylamine
Substitution: : Various substituted benzamides depending on the nucleophile used
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its fluorinated structure makes it valuable in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, 3,4-difluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide can be utilized to study protein-ligand interactions and enzyme inhibition. Its fluorine atoms can enhance binding affinity and selectivity.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammation.
Industry
In industry, this compound can be used in the production of advanced materials and coatings. Its chemical stability and unique properties make it suitable for applications requiring high-performance materials.
作用機序
The mechanism by which 3,4-difluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide exerts its effects involves binding to specific molecular targets. The fluorine atoms enhance the compound's ability to interact with these targets, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
3,4-Difluorobenzamide: : Similar structure but lacks the piperidine and pyridine moieties.
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide: : Similar structure but without the fluorine atoms on the benzene ring.
3,4-Difluoro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide: : Similar structure but with a different position of the pyridine nitrogen.
Uniqueness
3,4-Difluoro-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide is unique due to its combination of fluorine atoms, piperidine ring, and pyridine moiety. This combination provides enhanced binding affinity and selectivity compared to similar compounds.
特性
IUPAC Name |
3,4-difluoro-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O/c19-16-2-1-14(11-17(16)20)18(24)22-12-13-5-9-23(10-6-13)15-3-7-21-8-4-15/h1-4,7-8,11,13H,5-6,9-10,12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJYKQWTCWESNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=C(C=C2)F)F)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-naphthamide](/img/structure/B2956435.png)
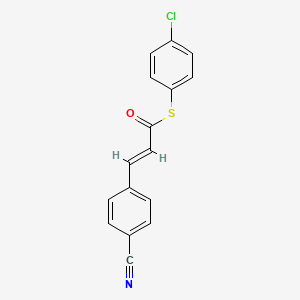
![Ethyl 2-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoate](/img/structure/B2956443.png)
![6-[6-({1-[(2H-1,3-benzodioxol-5-yl)carbamoyl]propyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B2956444.png)
![4-[(2-methoxyethyl)amino]quinazoline-2(1H)-thione](/img/structure/B2956446.png)
![3-((2-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2956447.png)
![Ethyl 4-(6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamido)benzoate](/img/structure/B2956448.png)
![7-Bromo-1-(3,4-dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2956449.png)
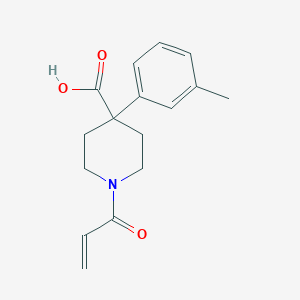
![3-(2-(4-(difluoromethoxy)phenyl)-2-oxoethyl)-1-(difluoromethyl)-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B2956452.png)
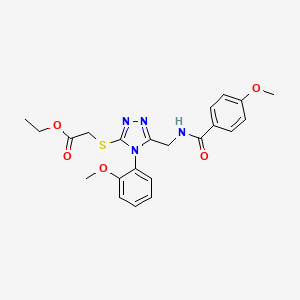
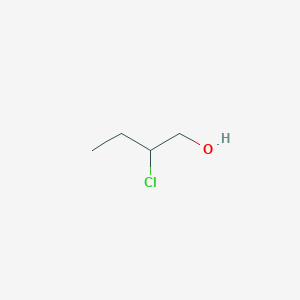
![2-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2956456.png)
![2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2956457.png)
